Pyrimidine-2-carboxylic acid
Overview
Description
2-Carboxy-Pyrimidine, also known as Pyrimidine-2-carboxylic acid, is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
Pyrimidine-2-carboxylic acid, a derivative of pyrimidine, is recognized as a valuable compound in the treatment of cancer . Pyrimidine is a privileged scaffold and plays a vital role in various biological procedures as well as in cancer pathogenesis . It is part of living organisms and is recognized as a valuable compound in the treatment of cancer due to its resemblance in structure with the nucleotide base pair of DNA and RNA .
Mode of Action
Pyrimidine derivatives have been known to interact with their targets in a variety of ways, often involving the inhibition or modulation of enzymatic activity
Biochemical Pathways
Pyrimidine metabolism encompasses all enzymes involved in the synthesis, degradation, salvage, interconversion, and transport of these molecules . Pyrimidine nucleotide biosynthesis can proceed by two mechanisms: de novo biosynthesis and a reutilization (“salvage”) mechanism . De novo biosynthesis of uridylic acid proceeds from simple components such as carbon dioxide, a source of nitrogen (either ammonia or the amide nitrogen of glutamine), ATP, aspartate, and ribose in the form of phosphoribosyl pyrophosphate .
Result of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects, including anticancer activity
Action Environment
This will aid in the development of more potent and efficacious drugs with pyrimidine scaffold .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Carboxy-Pyrimidine can be synthesized through several methods. One common approach involves the reaction of cyanoacetohydrazide with aromatic aldehydes and other reagents in a mixture of water and ethanol. This method is efficient and environmentally friendly, utilizing easily available starting materials and benign solvents .
Industrial Production Methods: Industrial production of 2-Carboxy-Pyrimidine typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Carboxy-Pyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert it into other pyrimidine derivatives with altered properties.
Substitution: It can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under different conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dicarboxylic acid, while reduction could produce pyrimidine-2-carboxaldehyde .
Scientific Research Applications
2-Carboxy-Pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a synthetic intermediate in the preparation of more complex heterocyclic compounds.
Biology: It is used in the study of nucleic acids and their analogs, given its structural similarity to nucleotides.
Medicine: Research has explored its potential as a building block for antiviral, anticancer, and anti-inflammatory drugs.
Industry: It is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Carboxy-Pyrimidine can be compared with other pyrimidine derivatives such as:
- Pyrimidine-2,4-dicarboxylic acid
- Pyrimidine-2-carboxaldehyde
- Pyrimidine-4-carboxylic acid
These compounds share a similar core structure but differ in the functional groups attached to the pyrimidine ring. The unique properties of 2-Carboxy-Pyrimidine, such as its specific reactivity and solubility, make it distinct and valuable for certain applications .
Properties
IUPAC Name |
pyrimidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2/c8-5(9)4-6-2-1-3-7-4/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCHNZDUMIOWFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00901503 | |
Record name | NoName_629 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00901503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31519-62-7 | |
Record name | 2-Carboxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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